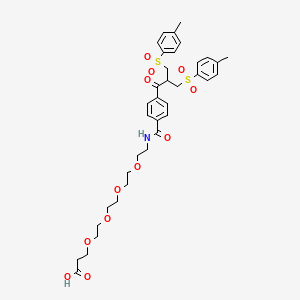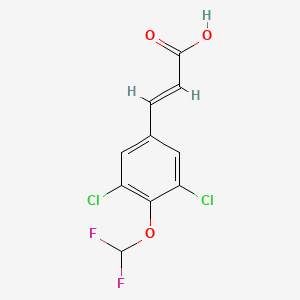
3-(3,5-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-4-(difluoromethoxy)cinnamic acid: is an organic compound with the molecular formula C10H6Cl2F2O3 and a molecular weight of 283.05 g/mol . This compound is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dichloro-4-(difluoromethoxy)benzaldehyde.
Knoevenagel Condensation: The benzaldehyde derivative undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production methods for 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反应分析
Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamic acid derivative to its corresponding alcohol or alkane.
Substitution: The chlorine atoms and difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Dichloro-4-(difluoromethoxy)cinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
相似化合物的比较
- 3,5-Dichloro-4-methoxycinnamic acid
- 3,5-Difluoro-4-(difluoromethoxy)cinnamic acid
- 3,5-Dichloro-4-(trifluoromethoxy)cinnamic acid
Comparison:
- 3,5-Dichloro-4-methoxycinnamic acid: Lacks the difluoromethoxy group, which may result in different chemical reactivity and biological activity.
- 3,5-Difluoro-4-(difluoromethoxy)cinnamic acid: Contains fluorine atoms instead of chlorine, potentially altering its chemical properties and interactions.
- 3,5-Dichloro-4-(trifluoromethoxy)cinnamic acid: Has a trifluoromethoxy group, which may enhance its stability and lipophilicity compared to the difluoromethoxy derivative.
The unique combination of chlorine and difluoromethoxy groups in 3,5-Dichloro-4-(difluoromethoxy)cinnamic acid contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H6Cl2F2O3 |
|---|---|
分子量 |
283.05 g/mol |
IUPAC 名称 |
(E)-3-[3,5-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(12)9(6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
InChI 键 |
AWKICYBGHWPBPT-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)/C=C/C(=O)O |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Trifluoromethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ol](/img/structure/B13727995.png)
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
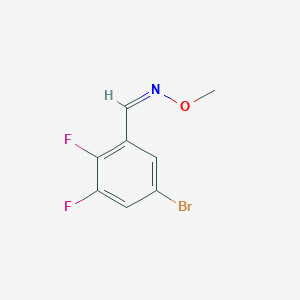
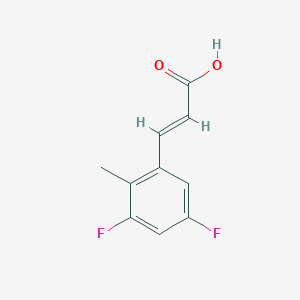

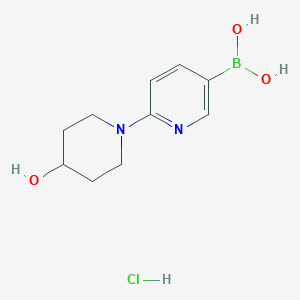
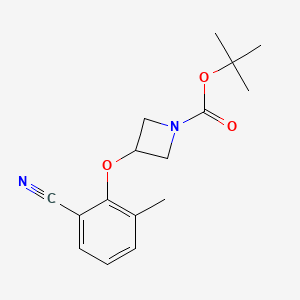
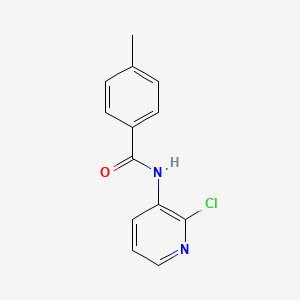
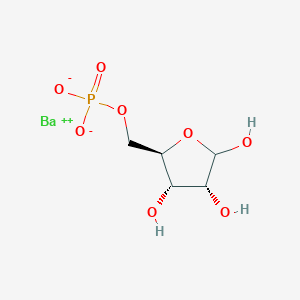


![4-[4-(Methylsulfonyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13728057.png)
